molecular formula C18H12BrNO5 B2864952 methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 150711-92-5

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No. B2864952
CAS RN: 150711-92-5
M. Wt: 402.2
InChI Key: GMWJMKXCXPKQSU-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” is a chemical compound with the molecular formula C18H12BrNO5 . It is a derivative of chromene, a class of heterocyclic compounds.


Synthesis Analysis

The synthesis of chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The process of formation of heterocyclic compounds like chromenes includes steps such as the von Pechmann, Perkin, and Wittig reactions . Also, synthesis of coumarins by using Knoevenagel condensation is prevalent .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .

Scientific Research Applications

GPR35 Agonist Development

The study by Thimm et al. (2013) highlights the synthesis and application of a related compound, "6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid," as a potent and selective agonist for the G protein-coupled receptor GPR35. This research outlines the development of radioligand [(3)H]PSB-13253, demonstrating its high affinity for GPR35 in membrane preparations of Chinese hamster ovary cells. The study's findings contribute to understanding GPR35's role and potential therapeutic targets in various physiological processes (Thimm, Funke, Meyer, & Müller, 2013).

Synthesis of Functionalized Benzophenones and Benzo[c]chromones

Terzidis et al. (2008) described the successful Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate, leading to the one-pot synthesis of various products including functionalized benzophenones and benzo[c]chromones. This method showcases the versatility of chromone derivatives in synthesizing complex molecules for potential applications in medicinal chemistry and materials science (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008).

Anticancer Agent Development

Soni et al. (2015) investigated the synthesis and evaluation of novel quinuclidinone derivatives, including substituted benzamides and benzoates, as potential anti-cancer agents. These compounds were designed to target cancer cell proliferation, showcasing the potential of chromene derivatives in developing new therapeutic agents against cancer (Soni, Sanghvi, Devkar, & Thakore, 2015).

Synthesis and Fluorescence Properties

Fu et al. (2015) synthesized two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives and evaluated their antiproliferative activities against human non-small cell lung cancer (NSCLC) cell lines. This research not only highlights the potential of these compounds as antitumor agents but also explores their fluorescence properties, suggesting applications in biological imaging (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

Antitubercular Activity

Ambekar et al. (2017) focused on synthesizing oxadiazole-coumarin-triazole hybrids to evaluate their anti-mycobacterial activity against the H37Rv strain of M. tuberculosis. This study highlights the potential of chromene derivatives in treating tuberculosis, offering a promising approach to combat this infectious disease (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).

Mechanism of Action

While the specific mechanism of action for “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” is not available, chromene derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, anti-tuberculosis, anti-platelet activity, anti-inflammatory, anti-asthmatic, anti-viral and antioxidants .

Future Directions

Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) . This suggests that “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” and similar compounds could have promising future applications in medicinal chemistry.

properties

IUPAC Name

methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJMKXCXPKQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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